molecular formula C16H19ClN4O3S B3010112 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide CAS No. 1219146-03-8

1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide

Cat. No.: B3010112
CAS No.: 1219146-03-8
M. Wt: 382.86
InChI Key: RZBVURXBIHFVBF-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a 4-chlorophenylsulfonyl group and a 1,3-dimethylpyrazole moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O3S/c1-11-10-15(20(2)19-11)18-16(22)14-4-3-9-21(14)25(23,24)13-7-5-12(17)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBVURXBIHFVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide is a novel pyrazole derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its pharmacological significance.

The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3-dimethyl-1H-pyrazole and pyrrolidine-2-carboxylic acid derivatives. The resulting product is characterized by various spectroscopic techniques including NMR and mass spectrometry.

Chemical Structure:

  • Molecular Formula: C19_{19}H20_{20}ClN5_{5}O3_{3}S
  • Molecular Weight: 421.90 g/mol
  • Appearance: White solid

Antiinflammatory Activity

Recent studies have reported that compounds similar to This compound exhibit significant anti-inflammatory properties. For instance, derivatives within the pyrazole class have shown inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

CompoundIC50_{50} (μg/mL)COX InhibitionReference
Pyrazole Derivative A71.11COX-2
Pyrazole Derivative B60.56COX-2
Target Compound TBDTBDTBD

The anti-inflammatory activity is often compared against standard drugs like diclofenac, demonstrating comparable efficacy.

Antibacterial Activity

The antibacterial potential of related compounds has been evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Results indicate moderate to strong antibacterial activity, which suggests that the sulfonamide functionality enhances the compound's efficacy.

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Other StrainsWeak to Moderate

Enzyme Inhibition

The compound has also been tested for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurological disorders and gastrointestinal conditions.

EnzymeIC50_{50} (μM)Reference
Acetylcholinesterase (AChE)2.14 ± 0.003
Urease1.21 ± 0.005

The biological activity of This compound can be attributed to its ability to interact with specific protein targets within cells:

  • COX Enzyme Inhibition: The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandins, thus reducing inflammation.
  • Antibacterial Mechanism: The sulfonamide group may inhibit bacterial folic acid synthesis, a critical pathway for bacterial growth.

Case Studies

Several case studies have investigated the therapeutic potential of pyrazole derivatives:

  • Study on Anti-inflammatory Effects: A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema comparable to standard treatments.
  • Antibacterial Efficacy Study: Compounds were tested against multiple bacterial strains with varying degrees of success, highlighting the need for further optimization to enhance activity against resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and physicochemical comparisons with analogous compounds from the literature:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
1-((4-Chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)pyrrolidine-2-carboxamide (Target) C₁₆H₁₇ClN₄O₃S 4-Chlorophenylsulfonyl, 1,3-dimethylpyrazole 380.84 Not reported Expected IR: SO₂ (~1170 cm⁻¹), C=O (~1727 cm⁻¹) ; NMR: Pyrazole H (~2.16 ppm, CH₃)
N-[(4-Chlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide (25) C₁₈H₁₈ClN₅O₃S 3,4,5-Trimethylpyrazole, pyridine-sulfonamide 421.88 178–182 IR: SO₂ (1170 cm⁻¹), C=O (1727 cm⁻¹); NMR: Pyridine H (8.96 ppm, H-6)
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 4-Fluorophenyl, 5-oxopyrrolidine, isopropyl-thiadiazole 383.42 Not reported NMR: Fluorophenyl H (~7.35 ppm), thiadiazole C (149.28 ppm)
1-(4-Aminophenyl)-N-isopropyl-1H-pyrazole-3-carboxamide C₁₄H₁₇N₅O 4-Aminophenyl, isopropyl-carboxamide 283.32 Not reported Expected IR: NH₂ (~3247 cm⁻¹), C=O (~1727 cm⁻¹)

Key Structural and Functional Differences:

Core Structure :

  • The target compound uses a pyrrolidine-2-carboxamide scaffold, while compound (25) in employs a pyridine-sulfonamide core. The pyrrolidine ring may confer greater conformational flexibility compared to the rigid pyridine system .
  • The thiadiazole-containing analog () replaces the sulfonyl group with a 5-isopropyl-thiadiazole , which alters electronic properties and steric bulk .

The 1,3-dimethylpyrazole in the target compound reduces metabolic oxidation compared to the 3,4,5-trimethylpyrazole in compound (25), which increases steric hindrance .

Spectral and Physicochemical Trends :

  • IR spectra for sulfonamide/sulfonyl compounds consistently show SO₂ stretching near 1170 cm⁻¹ and C=O near 1727 cm⁻¹ , confirming functional group integrity .
  • Pyrazole methyl groups in NMR resonate between 2.05–2.16 ppm , while aromatic protons in chlorophenyl/fluorophenyl groups appear at 7.35–7.57 ppm .

Research Findings and Implications

  • Sulfonyl vs.
  • Pyrazole Substitution : Dimethylpyrazole in the target compound likely improves solubility and reduces aggregation compared to trimethylpyrazole derivatives .

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